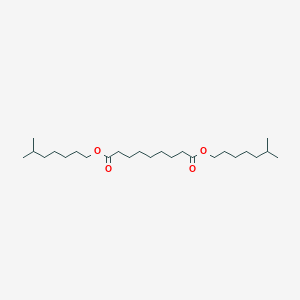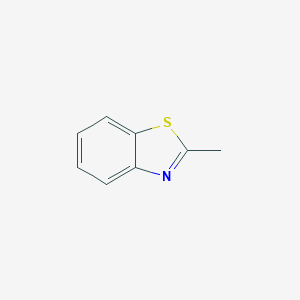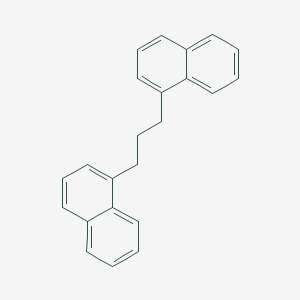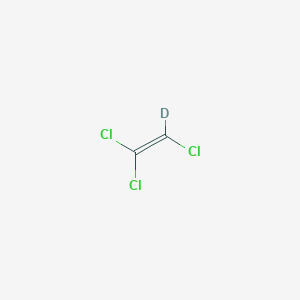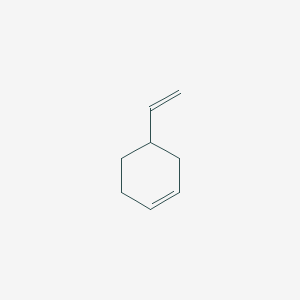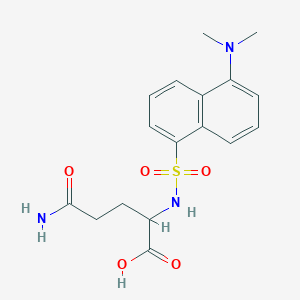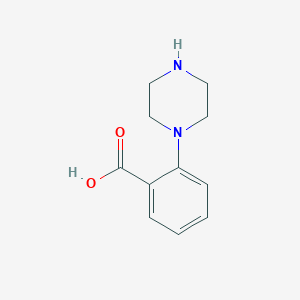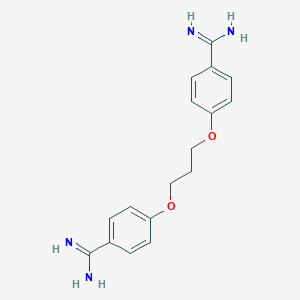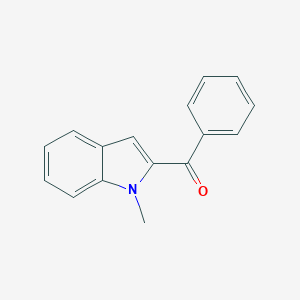
1-Methyl-2-benzoylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-benzoylindole is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO. In
Wirkmechanismus
The mechanism of action of 1-Methyl-2-benzoylindole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing inflammation in the body.
Biochemische Und Physiologische Effekte
1-Methyl-2-benzoylindole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-benzoylindole in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, one of the limitations of using 1-Methyl-2-benzoylindole is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-2-benzoylindole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for DNA and RNA detection. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-benzoylindole and its potential applications in various fields of scientific research.
Synthesemethoden
1-Methyl-2-benzoylindole can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-benzoylindole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Eigenschaften
CAS-Nummer |
1025-99-6 |
|---|---|
Produktname |
1-Methyl-2-benzoylindole |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(1-methylindol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
NMPRIZDUHXAJTF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Synonyme |
2-Benzoyl-1-methyl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



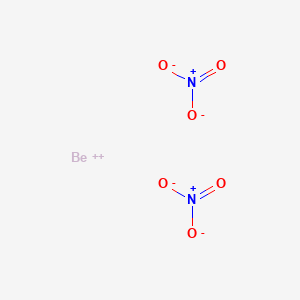
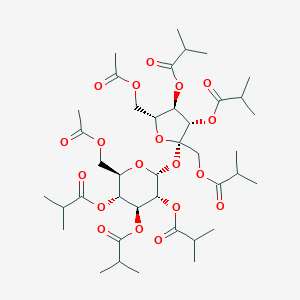
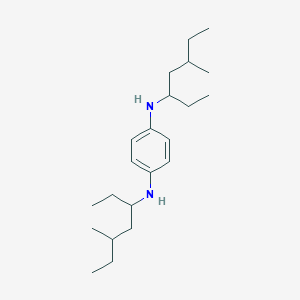
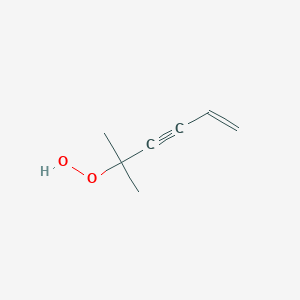
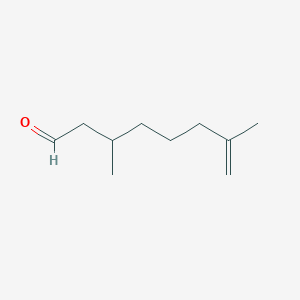
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
